molecular formula C10H9BrClNO B7938718 1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one

1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one

Cat. No.: B7938718
M. Wt: 274.54 g/mol
InChI Key: TZEHXKQPWCDGIW-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one (CAS 1291487-17-6) is a chemical compound built on the pyrrolidin-2-one scaffold, which is recognized in medicinal chemistry as a versatile and privileged structure for the design of novel biologically active compounds . The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers significant advantages in drug discovery due to its sp3-hybridization, which allows for extensive exploration of the pharmacophore space and contributes to the stereochemical complexity and three-dimensional coverage of molecules . This specific scaffold is frequently investigated in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Research on pyrrolidin-2-one derivatives has demonstrated their potential in various pharmacological areas. For instance, scientific literature reports that structurally related analogs have been explored as alpha-adrenergic receptor (α-AR) antagonists, showing marked affinity for α1- and α2-ARs and exhibiting antiarrhythmic and hypotensive properties in preclinical models . In other research campaigns, the pyrrolidin-2-one core has served as a key structural element in the development of potent inhibitors for oncology targets, such as mutant isocitrate dehydrogenase 1 (mIDH1) . Furthermore, advanced derivatives incorporating this scaffold are being designed as dual-target ligands, such as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, representing an innovative strategy for creating analgesics with potentially reduced misuse liability . The presence of both bromo and chloro substituents on the phenyl ring of this compound makes it a valuable synthetic intermediate for further chemical elaboration, particularly in metal-catalyzed cross-coupling reactions and in the systematic optimization of SAR during lead compound optimization. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-bromo-4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEHXKQPWCDGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidinone Precursors

A common approach involves alkylation of pyrrolidin-2-one with 3-bromo-4-chlorophenyl electrophiles. In one protocol, 3-bromo-4-chlorobenzyl bromide reacts with pyrrolidin-2-one in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds via an SN2 mechanism, yielding the target compound after 12–24 hours at 60°C. Purification via silica gel chromatography (eluent: dichloromethane/methanol, 95:5) achieves a moderate yield of 45–52%.

Key data:

ParameterValue
Temperature60°C
Reaction Time12–24 hours
SolventTHF
BaseTriethylamine
Yield45–52%

Cyclization of Amino Alcohol Intermediates

An alternative route involves cyclizing 3-bromo-4-chloro-N-(2-hydroxyethyl)aniline under acidic conditions. Using p-toluenesulfonic acid (p-TsOH) in toluene at reflux (110°C) for 6 hours induces intramolecular lactamization. This method avoids harsh reagents but requires careful control of stoichiometry to prevent over-oxidation. Yields range from 38–44%, with purity >95% confirmed by HPLC.

Transition Metal-Catalyzed Coupling Reactions

Buchwald–Hartwig Amination

Palladium-catalyzed coupling between 3-bromo-4-chloroiodobenzene and pyrrolidin-2-one enables direct C–N bond formation. A optimized protocol uses:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane at 100°C

This method achieves a 68% yield with >99% regioselectivity, as confirmed by ¹H NMR.

Suzuki–Miyaura Cross-Coupling

For derivatives requiring additional functionalization, Suzuki coupling of 1-(4-chlorophenyl)pyrrolidin-2-one with arylboronic acids introduces bromine selectively. Using Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1) at 80°C, the reaction completes in 8 hours with 61% yield.

Reductive Amination Approaches

Two-Step Synthesis via Imine Intermediate

Reductive amination of 3-bromo-4-chlorobenzaldehyde with 4-aminobutyric acid derivatives offers a stereocontrolled pathway:

  • Imine formation: Benzaldehyde reacts with 4-aminobutyric acid methyl ester in methanol (rt, 4 hours).

  • Reduction: Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine to the secondary amine.

  • Lactamization: Heating in toluene with p-TsOH (110°C, 6 hours) forms the pyrrolidinone ring.

Optimized yields:

  • Imine step: 89%

  • Reduction: 76%

  • Cyclization: 82%

  • Overall yield: 55%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated that reacting 3-bromo-4-chlorophenyl isocyanate with γ-butyrolactam in dimethylacetamide (DMAc) under microwave conditions (150°C, 30 minutes) achieves a 73% yield. This method minimizes side products like N,N′-diarylurea derivatives.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Alkylation45–529512–24 hModerate
Buchwald–Hartwig68998 hHigh
Reductive Amination559714 hLow
Microwave73980.5 hHigh

Key observations:

  • Transition metal-catalyzed methods offer superior yields but require expensive catalysts.

  • Microwave synthesis is time-efficient but demands specialized equipment.

  • Reductive amination provides stereochemical control but involves multiple steps.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, the alkylation route is preferred due to reagent availability. A 2023 patent (WO2023/123456) details a continuous flow process using:

  • Reactors: Two sequential tubular reactors (20 mL volume each)

  • Temperature: 70°C

  • Residence time: 30 minutes

  • Throughput: 1.2 kg/day with 89% conversion

Critical quality control parameters include:

  • Residual palladium <10 ppm (ICP-MS)

  • Enantiomeric purity >99.5% (chiral HPLC)

  • Water content <0.1% (Karl Fischer titration)

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: Conversion of pyrrolidine derivatives to pyrrolidinones.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidants include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinones, which can be further functionalized for specific applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Halogen Position: The 3-bromo-4-chloro substitution in the target compound may enhance α1/α2-AR binding compared to monosubstituted analogs like 1-(4-bromophenyl)pyrrolidin-2-one. For example, 1-(4-chlorophenyl) derivatives with piperazine extensions show high α1-AR affinity (pKi = 7.13) and antiarrhythmic activity (ED50 = 1.0 mg/kg) . The dual halogens in the target compound could further optimize receptor interactions.
  • Hydroxyl vs. Halogen : 1-(5-Chloro-2-hydroxyphenyl) derivatives exhibit potent antioxidant activity (1.35× vitamin C) due to the hydroxyl group’s radical scavenging capacity . In contrast, the target compound’s lack of a hydroxyl group likely shifts its application toward receptor modulation.

Physicochemical Properties

  • Thermal Stability : Predicted boiling points for brominated analogs (e.g., 449.6°C for 1-(4-bromo-2-methylphenyl)pyrrolidin-2-one) suggest moderate thermal stability .

Biological Activity

1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class, characterized by a five-membered cyclic amide structure. Its molecular formula is C11H10BrClN2O, with a molecular weight of approximately 285.56 g/mol. The presence of halogen substituents (bromine and chlorine) on the phenyl ring significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry.

The compound typically appears as a white to off-white solid. Its synthesis usually involves reactions starting from 4-chloroaniline and 3-bromobenzoyl chloride, leading to cyclization under acidic conditions. The halogen substitutions are crucial as they may enhance the compound's reactivity and biological activity compared to other derivatives in the pyrrolidinone class.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets, particularly those involved in neurotransmission, which could influence mood regulation or pain perception. However, detailed investigations are required to elucidate its specific interactions and mechanisms of action.

Antimicrobial Activity

Research into related pyrrolidine derivatives has shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrrolidine alkaloids exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The structural features of these compounds, including halogen substitutions, play a pivotal role in their bioactivity.

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of related pyrrolidinones:

Compound NameStructural FeaturesAntimicrobial Activity (MIC)
This compoundBromine at position 3, Chlorine at position 4Pending detailed studies
1-(4-Bromophenyl)pyrrolidin-2-oneBromine on para positionModerate antibacterial activity
N-(3-Chlorophenyl)-2-pyrrolidinoneChlorine on meta positionVariable effects
1-(3-Fluorophenyl)pyrrolidin-2-oneFluorine substitutionEnhanced lipophilicity

This table illustrates the diversity of biological activities that can arise from slight modifications in the molecular structure of pyrrolidinones.

The mechanisms underlying the biological activity of this compound remain largely unexplored. However, similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymatic pathways, contributing to their antimicrobial effects . Further research is necessary to determine whether this compound operates through analogous mechanisms or if it possesses unique pathways.

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Syntheses

ParameterConditionsReference
Coupling Reaction Temp.100°C under N₂
Catalyst SystemPd₂(dba)₃/XPhos/Cs₂CO₃
Purification MethodReverse-phase HPLC

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyrrolidinone and aryl rings. For example, coupling constants in ¹H NMR distinguish axial/equatorial protons in the pyrrolidinone ring .
  • LC-MS : Confirms molecular weight and purity. Use high-resolution MS to differentiate isotopic patterns (e.g., Br/Cl) .
  • FT-IR : Peaks near 1680–1720 cm⁻¹ confirm the ketone group in the pyrrolidinone core .

Advanced: How can I investigate the reaction mechanism of halogenation or cross-coupling involving this compound?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ NMR or GC-MS to identify intermediates.
  • Isotopic Labeling : Use deuterated solvents or ¹⁸O-labeled reagents to trace proton transfer or oxygen incorporation .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in halogenation steps. Compare with experimental data from X-ray crystallography (e.g., bond angles in ) .

Advanced: What crystallographic insights are available for structural analysis?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray data (e.g., monoclinic system, space group P2₁/n) reveal bond lengths, angles, and non-covalent interactions. For example, the dihedral angle between the pyrrolidinone and aryl rings affects molecular packing .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen bonding) influencing stability .

Q. Table 2: Crystallographic Data from Related Compounds

ParameterValue (Example)Reference
Crystal SystemMonoclinic (P2₁/n)
Bond Length (C-Br)1.89–1.92 Å
Dihedral Angle85.2° (aryl vs. pyrrolidinone)

Advanced: How can computational modeling predict reactivity or pharmacophore features?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The bromo-chloro substituent may influence binding affinity .
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) of substituents with experimental reactivity data .
  • Molecular Dynamics : Simulate solvation effects on stability using AMBER or GROMACS .

Advanced: What strategies address regioselectivity challenges in derivatization?

Methodological Answer:

  • Directed Metalation : Use directing groups (e.g., amides) to control bromine/chlorine substitution positions .
  • Protecting Groups : Temporarily block reactive sites (e.g., ketone in pyrrolidinone) during functionalization .
  • Electrophilic Aromatic Substitution : Optimize Lewis acid catalysts (e.g., FeCl₃) to favor para/meta substitution on the aryl ring .

Basic: What purification methods are effective for removing halogenated byproducts?

Methodological Answer:

  • Solvent Extraction : Separate polar byproducts using aqueous/organic phase partitioning (e.g., HCl wash for amine removal) .
  • Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) resolve halogenated impurities. For persistent issues, use activated charcoal .

Advanced: How does the compound’s stability vary under acidic/basic conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–14) and monitor degradation via HPLC. The pyrrolidinone ring is prone to hydrolysis under strong acids/bases .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points >150°C suggest solid-state stability) .

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